5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one
CAS No.: 853751-72-1
Cat. No.: VC21394858
Molecular Formula: C19H18ClNO4
Molecular Weight: 359.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853751-72-1 |
|---|---|
| Molecular Formula | C19H18ClNO4 |
| Molecular Weight | 359.8g/mol |
| IUPAC Name | 5'-chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |
| Standard InChI | InChI=1S/C19H18ClNO4/c20-14-7-8-17-16(13-14)19(24-10-4-11-25-19)18(22)21(17)9-12-23-15-5-2-1-3-6-15/h1-3,5-8,13H,4,9-12H2 |
| Standard InChI Key | HYFAGGLOKABELQ-UHFFFAOYSA-N |
| SMILES | C1COC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCOC4=CC=CC=C4)OC1 |
| Canonical SMILES | C1COC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCOC4=CC=CC=C4)OC1 |
Introduction
5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one is a complex organic compound with a molecular formula of C19H18ClNO4 and a molecular weight of 359.8 g/mol . This compound belongs to the spiroindole class, which is known for its diverse biological activities and applications in pharmaceutical research.
Synthesis and Preparation
While specific synthesis methods for 5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one are not detailed in the available literature, compounds of similar structure often involve multi-step reactions including condensation and cyclization processes. Typically, such syntheses require careful control of reaction conditions to achieve the desired spiro structure.
Biological Activity and Applications
Although specific biological activity data for 5'-Chloro-1'-(2-phenoxyethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one is not readily available, compounds within the spiroindole class have shown potential in various therapeutic areas, including anticancer and neurological applications. The presence of a chloro substituent and a phenoxyethyl group could influence its pharmacokinetic properties and interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume